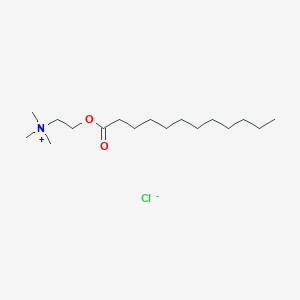

Lauroylcholine chloride

描述

Synthesis Analysis

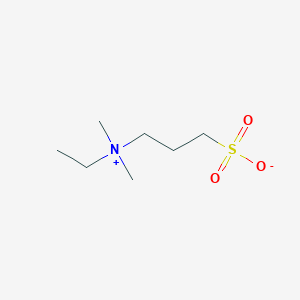

The synthesis of compounds related to Lauroylcholine chloride involves esterification and quaternization reactions. A study detailed the synthesis of N,N,N-3-Ethyl-2-Hydroxy-3-Lauroyloxy Propyl Triethyl Ammonium Chloride (CELA) using lauric acid, epichlorohydrin, and triethylamine as main starting materials. Optimal conditions for esterification were identified, achieving a lauric acid-2-hydroxy-3-chlorine-propyl ester yield rate of 98.7%. The quaternization process followed, with specific conditions leading to a purified product with a 95.0% active mass fraction, identified by FT-IR and showing significant properties like a low critical micelle concentration and effective surface tension reduction (Ren Hong-kai, 2011).

Molecular Structure Analysis

Investigations into lauroylcholine chloride's molecular structure have revealed insights into its interactions with various systems. For example, its use in probing Photosystem II structure and function indicated that it can uncouple detectable O2 evolution from apparent S-state transitions, suggesting modifications in photosynthetic water-splitting mechanisms (T. Wydrzynski, B. J. Huggins, P. Jursinic, 1985).

Chemical Reactions and Properties

Lauroylcholine chloride's reactivity under different conditions has been explored, showing its potential inhibitory effect and biotransformation under methanogenic conditions. It was found that lauroylcholine chloride can be transformed into methane, carbon dioxide, and ammonia by a mixed methanogenic culture, highlighting its environmental impact and potential for bioprocessing in waste management (M. Watson, U. Tezel, S. Pavlostathis, 2012).

Physical Properties Analysis

The physical properties of lauroylcholine chloride derivatives, such as laurdan, have been studied, showing their utility as probes for lipid systems. Investigations into laurdan's excitation properties across different lipid environments revealed its sensitivity to the lipid chemical environment and its interaction with ester phospholipids, providing insights into membrane dynamics and structure (Luis A. Bagatoll, T. Parasassi, G. Fidelio, E. Gratton, 1999).

Chemical Properties Analysis

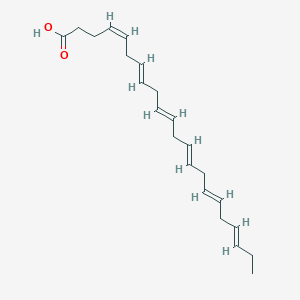

The chemical properties of lauroylcholine chloride, particularly its interaction with surfactants, have been explored to understand its behavior in aqueous mixtures. Studies on the interaction between sodium N-lauroylsarcosinate and N-alkylpyridinium chloride surfactants demonstrated the formation of thermodynamically stable unilamellar vesicles, highlighting the surfactant's role in spontaneous vesicle formation and potential applications in drug delivery (Sampad Ghosh, J. Dey, 2011).

科学研究应用

Studying Phospholipid Vesicles : It is used to ascertain the coexistence of separate phase domains and their dynamic properties in phospholipid vesicles composed of different mole ratios of dilauroyl- and dipalmitoyl-phosphatidylcholine (Parasassi, Ravagnan, Rusch, & Gratton, 1993).

Bio-Organic Thin Film Transistor Memory : LCC, as a surfactant, enhances the performance of DNA-based bio-organic thin film transistor memory, improving on-current and overall device performance (Liang et al., 2012; Liang et al., 2013).

Topical Drug Delivery : As a penetration enhancer, LCC is used in novel cationic liposome nanocarriers for topical drug delivery (Carboni et al., 2013).

Treating Hyperpigmentation : It is incorporated in vesicle formulations loaded with 3-hydroxycoumarin for topical applications, targeting tyrosinase activity in conditions like melasma and age spots (Schlich et al., 2018).

Transdermal Drug Delivery : Lauroylcholine enhances the transdermal delivery of drugs across hairless mouse skin, including compounds like 17 beta-estradiol and nitroglycerin (Loftsson, Somogyi, & Bodor, 1989).

Pharmaceutical and Cosmetic Applications : A novel vesicle-based gel composed of monoolein and lauroylcholine chloride is suitable for application in pharmaceutical and cosmetic fields, given its physicochemical and rheological properties (Angelico et al., 2013).

Anaesthesia : It's used as a synthetic relaxant in anesthetic practices to cause somatic neuro-muscular block (Johnstone, 1955).

Biodegradation Enhancement : LCC enhances the biodegradation of oil in sandy sediments, improving hydrocarbon degradation rates (Mortazavi et al., 2013).

Acetylcholinesterase Activity Assay : LCC is used in a ratiometric fluorescence assay for acetylcholinesterase activity and inhibitor screening (He et al., 2018).

属性

IUPAC Name |

2-dodecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUKVPDIPYNBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948084 | |

| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lauroylcholine chloride | |

CAS RN |

25234-60-0 | |

| Record name | Lauroylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Lauroyloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-lauroyloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

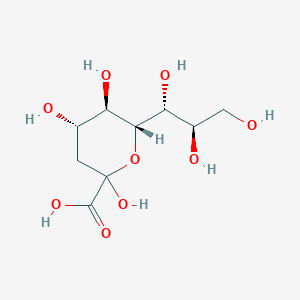

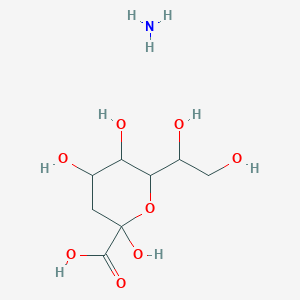

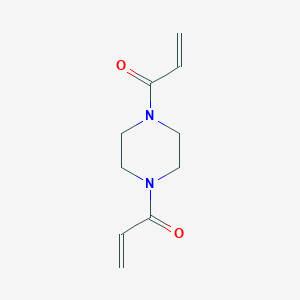

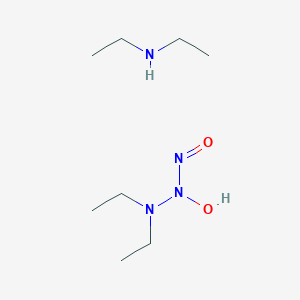

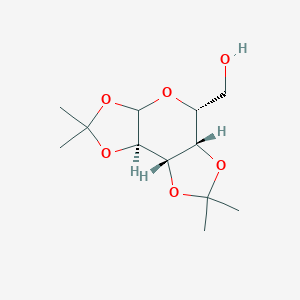

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)